molecular formula C10H20N2OSi B8652962 4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No.: B8652962
M. Wt: 212.36 g/mol
InChI Key: CEEMYEVZMRJTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H20N2OSi and its molecular weight is 212.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N2OSi

Molecular Weight

212.36 g/mol

IUPAC Name

trimethyl-[2-[(4-methylimidazol-1-yl)methoxy]ethyl]silane

InChI

InChI=1S/C10H20N2OSi/c1-10-7-12(8-11-10)9-13-5-6-14(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

CEEMYEVZMRJTDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)COCC[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1-L three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-methyl-1H-imidazole (10 g, 121.8 mmol) in tetrahydrofuran (200 mL). This was followed by the addition of sodium hydride (7.32 g, 182.7 mmol, 60%) in several batches at 0° C. and stirred for 1 h at room temperature. To this was added SEM-Cl (30.5 g, 199.7 mmol) at 0° C. The mixture was stirred for 1 h at room temperature, then carefully quenched with 50 mL of brine. The aqueous phase was extracted with 1×800 mL of ethyl acetate. The organic layer was washed with 1×300 mL of brine, 2×300 mL of sodium bicarbonate (sat.), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1:1) ethyl acetate as eluent to furnish 9 g (35%) of the title compound as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
35%

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